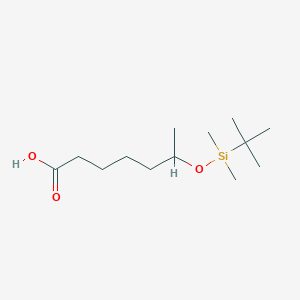

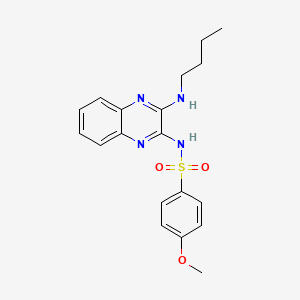

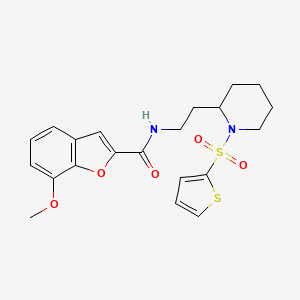

![molecular formula C23H22N2O4S B2443641 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide CAS No. 921920-13-0](/img/structure/B2443641.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalytic and Synthetic Applications

- Catalytic Enantioselective Reactions: A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been developed, leading to the synthesis of chiral derivatives with high yields and enantioselectivities (Munck et al., 2017).

- Enantioselective Alkylation: Enantioselective alkylation of dibenzo[b,f][1,4]oxazepines with Et2Zn has been achieved, representing the first example of such a reaction with cyclic aldimines (Munck et al., 2017).

- Asymmetric Alkynylation: A method for asymmetric alkynylation of dibenzo[b,f][1,4]oxazepines using chiral phosphoric acid and Ag(I) catalysts has been optimized for synthesizing optically active derivatives (Ren et al., 2014).

- Biomass-Involved Synthesis: A biomass-involved strategy has been developed for the synthesis of N-arylated dibenzo[b,f][1,4]oxazepines, offering an efficient method for assembling novel benzo-fused N-heterocycles (Zhang et al., 2015).

Pharmacological and Biological Applications

- Ru-Catalyzed Asymmetric Transfer Hydrogenation: The first report on the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water, yielding biologically active derivatives with high enantioselectivity (More & Bhanage, 2017).

- Pharmacology at GPCRs: Research on dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines has shown their influence on pharmacology at various receptors, including histamine and serotonin receptors (Naporra et al., 2016).

Chemical Synthesis and Reactivity

- Friedel-Crafts Chemistry for Synthesis: An efficient methodology for synthesizing dibenzoazepinone via Friedel-Crafts ring closures has been described, offering access to the tricyclic dibenzoazepinone ring system from accessible materials (El-Aal, 2015).

- Synthesis Based on o-Nitrochloro Derivatives: A novel approach for constructing dibenzo[b,f][1,4]oxazepin and related systems based on N-substituted salicylamides and o-nitrochloro derivatives has been developed (Sapegin et al., 2008).

properties

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-2-25-20-10-6-7-11-22(20)29-21-13-12-18(16-19(21)23(25)26)24-30(27,28)15-14-17-8-4-3-5-9-17/h3-13,16,24H,2,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLRZDAIKVDYGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

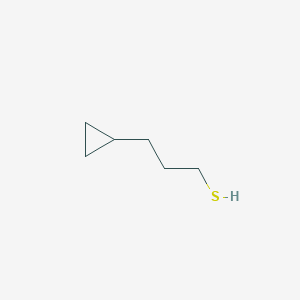

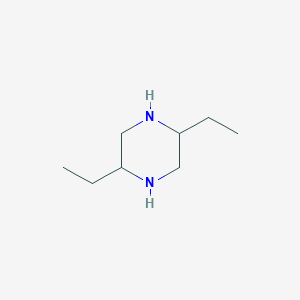

![2-{[1-(4-Chlorophenyl)-3-(methoxycarbonyl)-6-oxo-1,6-dihydro-4-pyridazinyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2443561.png)

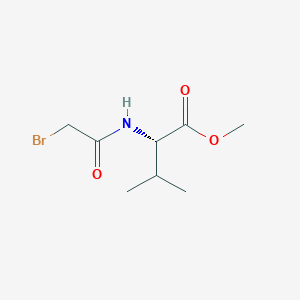

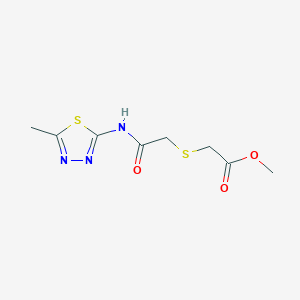

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443562.png)

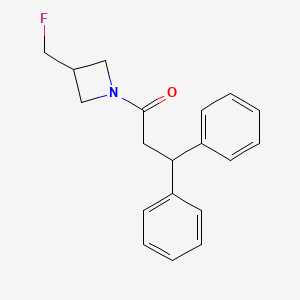

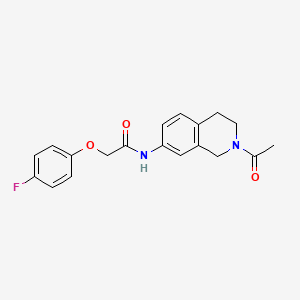

![N-cyclohexyl-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2443568.png)

![3-{3-[Benzyl(methyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2443572.png)

![2-[(4-cyanobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2443576.png)